molecular formula C23H22Cl2N2O3 B11514637 ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11514637
M. Wt: 445.3 g/mol
InChI Key: OYDDZUFPXBNDFT-UHFFFAOYSA-N
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Description

Ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chlorophenyl and dimethyl groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and dimethyl substituents. Common reagents used in these reactions include chlorophenyl derivatives, ethyl esters, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate
  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyridine-3-carboxylate

Uniqueness

Ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C23H22Cl2N2O3

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 4-[(3-chloro-N-(2-chlorobenzoyl)anilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C23H22Cl2N2O3/c1-4-30-23(29)21-14(2)19(15(3)26-21)13-27(17-9-7-8-16(24)12-17)22(28)18-10-5-6-11-20(18)25/h5-12,26H,4,13H2,1-3H3

InChI Key

OYDDZUFPXBNDFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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